molecular formula C22H25N5O2 B12247994 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline

Cat. No.: B12247994
M. Wt: 391.5 g/mol
InChI Key: AYYYZKRUIKVRKZ-UHFFFAOYSA-N
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Description

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a tert-butylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Tert-butylpyridazinyl Group: This step involves the reaction of the intermediate with tert-butylpyridazine under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities.

Scientific Research Applications

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The exact pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-butyl)pyridazin-3(2H)-one
  • tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate

Uniqueness

6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-quinoxalin-6-ylmethanone

InChI

InChI=1S/C22H25N5O2/c1-22(2,3)19-6-7-20(26-25-19)29-14-15-8-11-27(13-15)21(28)16-4-5-17-18(12-16)24-10-9-23-17/h4-7,9-10,12,15H,8,11,13-14H2,1-3H3

InChI Key

AYYYZKRUIKVRKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3

Origin of Product

United States

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